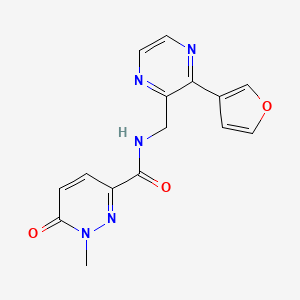

N-((3-(furan-3-yl)pyrazin-2-yl)méthyl)-1-méthyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H13N5O3 and its molecular weight is 311.301. The purity is usually 95%.

BenchChem offers high-quality N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Signification: Certains de ces dérivés ont montré une activité significative, avec des concentrations inhibitrices à 50 % (CI50) allant de 1,35 à 2,18 μM. Le développement de ces composés pourrait conduire à des thérapies améliorées contre la tuberculose .

- Résultats: La plupart des composés ont montré une activité cytotoxique supérieure contre les cellules MCF-7 et HCT-116, avec des valeurs de CI50 allant de 45 à 97 nM et de 6 à 99 nM, respectivement. Une activité modérée a été observée contre les cellules HepG-2 .

Activité antituberculeuse

Cytotoxicité contre les cellules cancéreuses

En résumé, le N-((3-(furan-3-yl)pyrazin-2-yl)méthyl)-1-méthyl-6-oxo-1,6-dihydropyridazine-3-carboxamide est prometteur dans divers domaines scientifiques, allant des maladies infectieuses à la recherche sur le cancer. Ses propriétés uniques justifient des recherches et une optimisation supplémentaires pour des applications thérapeutiques potentielles . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à les poser ! 😊

Mécanisme D'action

Target of Action

The compound contains a furan ring, which is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry . They can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Mode of Action

Furan derivatives generally interact with their targets to show their potentiality to treat the disease or disorder .

Biochemical Pathways

Furan derivatives can affect a wide range of biochemical pathways due to their ability to interact with various targets or receptors in the body .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which can improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives can have a wide range of effects due to their ability to interact with various targets or receptors in the body .

Activité Biologique

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₃N₅O₃

- Molecular Weight : 311.30 g/mol

- CAS Number : 2034500-27-9

The compound features a unique combination of heterocyclic rings, including furan and pyrazine, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide against various pathogens.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) :

- Biofilm Formation Inhibition :

Comparative Analysis

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| N-(...)-carboxamide | 0.22 - 0.25 | S. aureus, S. epidermidis |

| Compound 7b | 0.22 - 0.25 | Various pathogens |

The biological activity of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is primarily attributed to its interaction with bacterial enzymes and pathways:

- Enzyme Inhibition :

-

Signal Transduction Modulation :

- It has been suggested that the compound could modulate signal transduction pathways related to stress responses in bacteria, further contributing to its antimicrobial effects .

Study on Antimicrobial Efficacy

A comprehensive study conducted on a series of pyrazole derivatives, including N-(...)-carboxamide, revealed that these compounds exhibited potent antibacterial activities comparable to standard antibiotics . The study highlighted the importance of structural modifications in enhancing biological activity.

Chemopreventive Potential

Another area of interest is the potential chemopreventive effects of the compound. Research indicates that similar furan-containing compounds can modulate phase I and II detoxifying enzymes, suggesting that N-(...)-carboxamide may also possess protective effects against genotoxic agents .

Propriétés

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c1-20-13(21)3-2-11(19-20)15(22)18-8-12-14(17-6-5-16-12)10-4-7-23-9-10/h2-7,9H,8H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYOHZUKMJZEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=NC=CN=C2C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.